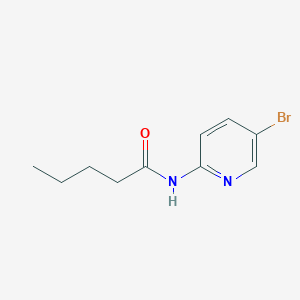![molecular formula C20H13ClN2O B4882758 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that belongs to the class of benzo[h]chromene derivatives. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and properties. In
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-Amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives have been synthesized through various chemical reactions. For example, the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile leads to the formation of related compounds. These structures are established using IR, UV, 1H NMR, 13C NMR, and MS data. Their electronic properties, like the highest occupied molecular orbitals and lowest unoccupied molecular orbitals, are studied using density functional theory (Al‐Sehemi et al., 2012).
Novel Derivative Synthesis
- Novel derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been synthesized by condensation of different halogen derivatives. These derivatives are prepared through various chemical reactions like Knoevenagel condensation and cyclization reaction, followed by reduction with hydrogen (Ju liu et al., 2019).
Green Chemistry Applications
- In green chemistry, substituted derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile are prepared via one-pot three-component reactions using environmentally friendly catalysts like Rochelle salt. This approach emphasizes sustainable and eco-friendly methods in chemical synthesis (El-Maghraby, 2014).
Antimicrobial Activity
- Some derivatives exhibit antimicrobial properties. For instance, a synthesized compound has been screened for antibacterial and antifungal functionality, showing bactericidal and fungicidal effects. Molecular docking analyses are also conducted to understand the interactions at a molecular level (Okasha et al., 2022).
Cytotoxic Evaluation
- Derivatives of 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile have been synthesized and evaluated for cytotoxicity. These compounds demonstrate high cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer research (Mahmoud et al., 2020).
Crystal Structure Analysis
- The crystal structures of various derivatives have been analyzed to understand their molecular configurations. This analysis helps in elucidating the physical and chemical properties of these compounds, which is crucial for their potential applications in various fields (Shi et al., 2006).
Potential Bioactive Derivatives
- Research has been conducted on the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct potential bioactive derivatives. This research is significant for developing new medicinal properties (Bazureau Jean Pierre et al., 2017).
Fluorescence Sensor Development
- A benzo[h]chromene derivative has been used as a ‘Turn On’ fluorescence chemosensor for the selective detection of Pb2+. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Sinha et al., 2013).
Propriétés
IUPAC Name |
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEHYVPPUHFIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4882709.png)
![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)
